Itaconic anhydride

Overview

Description

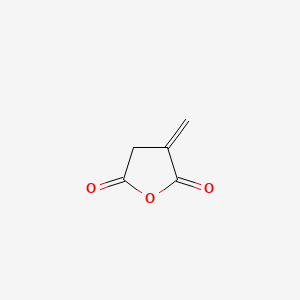

Itaconic anhydride is a cyclic anhydride derived from itaconic acid, an unsaturated dicarboxylic acid. It is a colorless, crystalline solid that dissolves in many polar organic solvents and hydrolyzes to form itaconic acid . This compound has gained attention as a bio-based platform chemical and building block due to its renewable origins and versatile applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Itaconic anhydride can be synthesized through the pyrolysis of citric acid. Rapid heating of citric acid monohydrate yields this compound in modest yields (37-47%) along with the thermodynamically more stable citraconic anhydride . Another method involves heating anhydrous citric acid to 260°C in a vacuum, producing a mixture of itaconic and citraconic anhydride .

Industrial Production Methods: More productive industrial processes utilize biotechnologically accessible itaconic acid. This method yields up to 98% this compound at temperatures of 165-180°C and pressures of 10-30 mmHg in the presence of catalytic quantities of strong acids, such as concentrated sulfuric acid . To avoid overheating and higher proportions of citraconic anhydride, the dehydration reaction can also be carried out in higher boiling aromatic solvents like toluene or xylene in the presence of acidic montmorillonite .

Chemical Reactions Analysis

Isomerization

At temperatures above its melting point, itaconic anhydride converts to citraconic anhydride . Isomerization can also occur at lower temperatures in the presence of tertiary amines .

Hydrolysis

This compound hydrolyzes in water to form itaconic acid .

Ring-Opening Reactions

- With Alcohols: this compound reacts regioselectively with alcohols at position 3, resulting in corresponding esters . Previous studies show that the reaction of this compound with an alcohol regioselectively gives the ester furthest from the alkene .

-

With Amines: this compound reacts regioselectively with amines at position 3 to form the corresponding amides . A schematic of this compound reacting with a primary amine can be seen in Figure 1 .

Reactant Product Primary amine Itaconimide - With Thiols: Nucleophiles such as thiols easily undergo addition to the methylene group of this compound .

Diels-Alder Reactions

This compound acts as a dienophile in Diels-Alder reactions . It readily undergoes cycloaddition reactions with dienes such as cyclopentadiene and furfuryl alcohol .

- Furans: this compound and furfuryl alcohol can be efficiently converted to a single Diels-Alder adduct .

- Cyclopentadiene: Otto Diels and Kurt Alder described the addition of this compound to cyclopentadiene in 1928 .

Friedel-Crafts Acylation

This compound reacts with aromatics like benzene via Friedel-Crafts acylation. Ring-opening occurs at the carbonyl group further from the methylene group (at the 3-position) .

Polymerization

This compound can be polymerized in the presence of a radical initiator . It can also be used as a monomer for lipase-catalyzed ring-opening addition condensation polymerization (ROACP) .

Other reactions

- Treatment of this compound with phosphorus pentachloride (PCl5) yields itaconic acid dichloride (itaconyl chloride), useful for forming polyamides with reactive vinylidene groups and diamines .

- Bromination of this compound followed by dehydrobromination produces 2-bromomethylmaleic anhydride .

- This compound can be used in the synthesis of heterocycles .

Scientific Research Applications

Itaconic anhydride has diverse applications in scientific research, including:

Chemistry: Used as a bio-based compatibilizer for thermosetting resins and in the production of reactive polyesters.

Biology: Employed in the immobilization of enzymes such as β-glucosidase.

Industry: Utilized in the production of packaging materials

Biological Activity

Itaconic anhydride (IA) is a compound derived from itaconic acid, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial properties, and its role in various biochemical pathways.

Overview of this compound

This compound is a colorless solid that can be synthesized from itaconic acid through dehydration. It is utilized in various applications, including as a compatibilizer in polymer composites and as a potential bio-based monomer in sustainable chemistry. Its biological activity is primarily attributed to its structural properties, which allow it to interact with cellular processes.

Anti-Inflammatory Effects

Research indicates that itaconic acid, the precursor to this compound, exhibits significant anti-inflammatory properties. A study demonstrated that itaconic acid promotes the pentose phosphate pathway (PPP) in macrophages, leading to increased production of reactive oxygen species (ROS). This process enhances the expression of anti-inflammatory genes such as A20, which subsequently reduces the levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α .

Table 1: Summary of Anti-Inflammatory Mechanisms

| Mechanism | Effect |

|---|---|

| Promotion of PPP | Increased NADPH oxidase activity |

| ROS Production | Enhanced expression of anti-inflammatory genes |

| Cytokine Reduction | Decreased IL-6, IL-1β, TNF-α levels |

Antibacterial Activity

This compound has also been shown to possess antibacterial properties. It inhibits the growth of pathogenic bacteria such as Salmonella typhimurium by enhancing ROS production in cells. The elevated ROS levels disrupt bacterial metabolism and contribute to pathogen control .

Case Study: Antibacterial Efficacy

In vitro studies revealed that treatment with itaconic acid significantly reduced bacterial viability in cultures infected with Salmonella typhimurium. The mechanism was linked to ROS-induced oxidative stress within bacterial cells, leading to their death.

Applications in Biomedicine

The unique properties of this compound make it a candidate for applications in biomedicine. Its ability to modulate inflammatory responses suggests potential uses in treating inflammatory diseases and infections. Further research is needed to explore its efficacy and safety in clinical settings.

Q & A

Basic Research Questions

Q. How is the cytotoxicity of itaconic anhydride and its copolymers evaluated in cancer cell lines?

Cytotoxicity is typically assessed using viability assays such as the Trypan blue exclusion method. For example, in A549 lung adenocarcinoma cells, this compound and its polymers are tested at varying concentrations, with viability percentages calculated as the mean of three biological replicates. Statistical significance is determined via Student’s t-test (P < 0.05). Data from such studies show minimal cytotoxicity for this compound (92.6% viability) compared to its derivatives .

Q. What methods are used to synthesize copolymers of this compound and methyl methacrylate (MMA)?

Free radical copolymerization in solution at 60–70°C with α,α’-azobisisobutyronitrile (AIBN) as an initiator is standard. Reactivity ratios (e.g., rITA = 1.35 ± 0.11 and rMMA = 0.22 ± 0.22 via Fineman–Ross method) indicate a statistical copolymer structure. Post-polymerization modifications, such as amidation with di-n-butyl amine, are performed under anhydrous conditions to prevent hydrolysis .

Q. How can this compound be functionalized to create biodegradable materials?

this compound is copolymerized with methacrylate-terminated poly(lactic acid) (PLA) macromonomers via free radical polymerization. The resulting copolymers (85–15 mol% anhydride) exhibit glass transition temperatures (31–73°C) and biodegradability, making them suitable for biomedical applications. Retention of the cyclic anhydride group is critical for subsequent hydrolysis or enzymatic degradation .

Q. What analytical techniques confirm the structure and purity of synthesized this compound?

Melting point analysis (68–70°C), <sup>1</sup>H-NMR, and FTIR spectroscopy are standard. For example, IR peaks at 1850 cm<sup>−1</sup> (C=O stretching of anhydride) and 1630 cm<sup>−1</sup> (C=C stretching) confirm structural integrity. Purification via recrystallization from chloroform under anhydrous conditions minimizes hydrolysis .

Advanced Research Questions

Q. How do monomer reactivity ratios influence the design of this compound-based copolymers?

Reactivity ratios determine copolymer composition and sequence distribution. For this compound-MMA systems, the Mayo–Lewis method yields rITA = 1.27 ± 0.38 and rMMA = 0.10 ± 0.05, suggesting MMA incorporates less readily. Contradictions in reported ratios (e.g., rITA = 0.99 ± 0.40 in bulk polymerization) highlight solvent and temperature dependencies, necessitating system-specific optimization .

Q. What challenges arise during post-polymerization amidation of this compound copolymers?

Amidation with amines (e.g., di-n-butyl amine) can yield two isomers due to ring-opening at different carbonyl groups. Isomer 1 predominates (>90%), but trace amounts of isomer 2 form, complicating purification. Strong bases in polar solvents accelerate isomerization to citraconic anhydride, requiring careful control of reaction conditions .

Q. How can enzymatic kinetic resolution achieve enantioselective ring-opening of this compound?

Pseudomonas cepacia lipase (PCL) catalyzes regioselective reactions with chiral arylalkyl carbinols (e.g., rac-16-25) to produce enantioenriched 4-monoesters. This method avoids racemization and achieves high enantiomeric excess (ee >90%), offering a sustainable route to chiral building blocks .

Q. What analytical strategies resolve contradictions in thermal decomposition products of this compound?

TG-MS and TG-FTIR identify gaseous products (e.g., CO2, H2O) from dehydration/decarboxylation. Citraconic and this compound isomers form during decomposition, but overlapping spectral features (e.g., IR bands at 1850 cm<sup>−1</sup>) necessitate complementary techniques like DSC to distinguish structural changes .

Q. How does this compound enhance crosslinking in bio-based epoxy thermosets?

In catalyst-free systems, this compound reacts with maleic anhydride and glycerol via monoesterification at 90°C, forming malleable networks. The anhydride’s dual functionality (C=C and cyclic anhydride) enables covalent adaptable networks, improving recyclability in carbon fiber composites .

Q. Why do discrepancies exist in reported cytotoxicity data for this compound polymers?

Variability arises from differences in polymer composition (e.g., IA vs. TAG copolymers), molecular weight, and hydrolysis rates. For instance, poly(ITA-co-MMA) modified with di-n-butyl amine shows altered solubility and bioactivity, emphasizing the need for standardized characterization protocols .

Q. Methodological Considerations

- For copolymer synthesis : Optimize monomer feed ratios and solvent polarity to control reactivity ratios. Use AIBN in toluene at 60°C for balanced incorporation .

- For cytotoxicity assays : Include triplicate biological replicates and validate statistical models (e.g., ANOVA for multi-group comparisons) to ensure reproducibility .

- For thermal analysis : Combine TG-MS with <sup>13</sup>C NMR to track isomerization pathways and quantify decomposition products .

Properties

IUPAC Name |

3-methylideneoxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNISBHGPNMTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25300-97-4 | |

| Record name | 2,5-Furandione, dihydro-3-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062230 | |

| Record name | 2,5-Furandione, dihydro-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Itaconic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2170-03-8, 25300-97-4 | |

| Record name | Itaconic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itaconic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Itaconic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y455KS1U7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.